molecular formula C15H17NO5 B13465172 (6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid

(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid

Cat. No.: B13465172
M. Wt: 291.30 g/mol
InChI Key: DAKYANUDYXKSOG-UHFFFAOYSA-N
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Description

6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is a synthetic organic compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 g/mol This compound is characterized by its unique spirocyclic structure, which includes both an oxazolidine and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and an appropriate solvent.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction. This step typically involves the use of benzyl chloroformate as the reagent and a base such as triethylamine.

    Oxidation and Carboxylation: The final steps involve oxidation and carboxylation reactions to introduce the carboxylic acid functional group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce an alcohol.

Scientific Research Applications

6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is unique due to its combination of a spirocyclic core, benzyloxycarbonyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

7-phenylmethoxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid

InChI

InChI=1S/C15H17NO5/c17-13(18)12-6-15(9-20-10-15)8-16(12)14(19)21-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)

InChI Key

DAKYANUDYXKSOG-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC12COC2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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